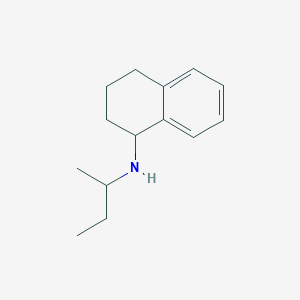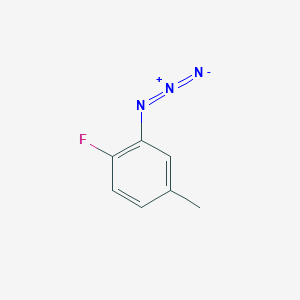
2-(Chloromethyl)-5-(naphthalen-2-yl)oxazole
概要
説明
2-(Chloromethyl)-5-(naphthalen-2-yl)oxazole is an organic compound characterized by the presence of a chloromethyl group and a naphthalen-2-yl moiety attached to an oxazole ring. This compound is part of the broader class of oxazoles, which are heterocyclic aromatic compounds containing both nitrogen and oxygen atoms within a five-membered ring structure. Oxazoles are known for their diverse biological activities and applications in various fields of chemistry and medicine.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-5-(naphthalen-2-yl)oxazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of 2-(chloromethyl)oxazole with naphthalen-2-ylamine in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl3), to facilitate the formation of the oxazole ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the synthesis process.
化学反応の分析
Types of Reactions: 2-(Chloromethyl)-5-(naphthalen-2-yl)oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Substitution reactions at the chloromethyl group can introduce different substituents, altering the compound's properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, with reaction conditions tailored to the specific nucleophile.
Major Products Formed:
Oxidation Products: Derivatives with hydroxyl, carbonyl, or carboxyl groups.
Reduction Products: Reduced analogs with different electronic properties.
Substitution Products: Compounds with various substituents at the chloromethyl position.
科学的研究の応用
2-(Chloromethyl)-5-(naphthalen-2-yl)oxazole has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism by which 2-(Chloromethyl)-5-(naphthalen-2-yl)oxazole exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system being studied.
類似化合物との比較
2-(Chloromethyl)-5-(naphthalen-2-yl)oxazole can be compared with other similar compounds, such as:
2-(Chloromethyl)pyridine: Another organohalide with a chloromethyl group, but with a pyridine ring instead of an oxazole ring.
Chloromethyl methyl ether (CMME): A chloromethyl-containing ether used as an alkylating agent and solvent.
Benzyl chloromethyl ether (BOMCl): A related compound used in organic synthesis.
These compounds share the chloromethyl group but differ in their core structures and applications, highlighting the uniqueness of this compound.
特性
IUPAC Name |
2-(chloromethyl)-5-naphthalen-2-yl-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO/c15-8-14-16-9-13(17-14)12-6-5-10-3-1-2-4-11(10)7-12/h1-7,9H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXPZBQQJJQXRSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CN=C(O3)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(3-Pyridinyl)phenyl]-1-ethanamine](/img/structure/B1486439.png)





![2-[(Cyclopropylmethyl)amino]butan-1-ol](/img/structure/B1486449.png)
![4,7-dimethoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine](/img/structure/B1486450.png)

![N-[(2-fluorophenyl)methyl]-4-methylcyclohexan-1-amine](/img/structure/B1486453.png)

![N-[4-(1-hydroxyethyl)phenyl]benzamide](/img/structure/B1486458.png)


